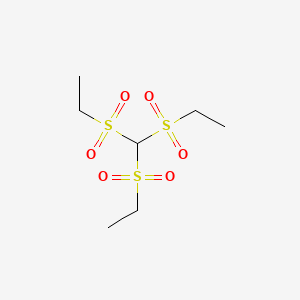
Tris(ethylsulphonyl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TRIS-(ETHANESULFONYL)-METHANE is an organic compound characterized by the presence of three ethanesulfonyl groups attached to a central methane molecule. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TRIS-(ETHANESULFONYL)-METHANE typically involves the reaction of ethanesulfonyl chloride with a suitable methane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
CH4+3C2H5SO2Cl→C(SO2C2H5)3+3HCl
Industrial Production Methods: In an industrial setting, the production of TRIS-(ETHANESULFONYL)-METHANE involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: TRIS-(ETHANESULFONYL)-METHANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The ethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted ethanesulfonyl derivatives.
Aplicaciones Científicas De Investigación
TRIS-(ETHANESULFONYL)-METHANE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfonyl-containing compounds.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: TRIS-(ETHANESULFONYL)-METHANE is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of TRIS-(ETHANESULFONYL)-METHANE involves the reactivity of its sulfonyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
TRIS-(TRIMETHYLSILYL)-METHANE: Similar in structure but with trimethylsilyl groups instead of ethanesulfonyl groups.
TRIS-(METHANESULFONYL)-METHANE: Contains methanesulfonyl groups instead of ethanesulfonyl groups.
Uniqueness: TRIS-(ETHANESULFONYL)-METHANE is unique due to the presence of ethanesulfonyl groups, which impart specific reactivity and stability to the compound. This makes it particularly useful in applications where these properties are desired, such as in the synthesis of sulfonamides and other sulfonyl-containing compounds.
Propiedades
Número CAS |
21467-59-4 |
|---|---|
Fórmula molecular |
C7H16O6S3 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
1-[bis(ethylsulfonyl)methylsulfonyl]ethane |
InChI |
InChI=1S/C7H16O6S3/c1-4-14(8,9)7(15(10,11)5-2)16(12,13)6-3/h7H,4-6H2,1-3H3 |
Clave InChI |
ZMZMWZJOEIWLQL-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C(S(=O)(=O)CC)S(=O)(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















